molecular formula C20H25ClN2O3S B4021390 N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4021390
M. Wt: 408.9 g/mol
InChI Key: CVLCKJAPWGFISQ-UHFFFAOYSA-N
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Description

N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C20H25ClN2O3S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1274415 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

A study highlighted the evaluation of compounds from sulfonamide-focused libraries in cell-based antitumor screens. Two compounds, including one with a sulfonamide component similar in structure to the molecule , showed potent cell cycle inhibitory effects and progressed to clinical trials for their antitumor properties. These compounds disrupt tubulin polymerization or affect cell cycle phases in cancer cell lines, with the research illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).

Chemical Synthesis and Regioselectivity

Research on the α-chlorination of unsymmetrical dialkyl sulfoxide with N-chlorosuccinimide discussed the regioselectivity of chlorination reactions. The study provides insights into how the presence of a sulfonyl group, akin to that in the molecule of interest, influences the outcome of chemical reactions, leading to the formation of specific products under varying conditions (OguraKatsuyuki et al., 1980).

Synthesis Methodologies

Another study focused on the allylation of aldehydes and imines using a polymer-supported sulfonamide of N-glycine, demonstrating a method for achieving high yields in the synthesis of various compounds. This work showcases the utility of sulfonamide-based catalysts in promoting chemical reactions, potentially including those involving the molecule (Gui-long Li & Gang Zhao, 2006).

Prodrug Development

Research into prodrug forms for the sulfonamide group, including water-soluble amino acid derivatives of N-methylsulfonamides, explored potential prodrug forms for sulfonamide-containing compounds. This study could provide a framework for developing prodrugs from molecules like "N2-(3-chlorobenzyl)-N1-isobutyl-N2-[(4-methylphenyl)sulfonyl]glycinamide," enhancing their solubility and pharmacological profiles (Larsen et al., 1988).

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-15(2)12-22-20(24)14-23(13-17-5-4-6-18(21)11-17)27(25,26)19-9-7-16(3)8-10-19/h4-11,15H,12-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLCKJAPWGFISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.